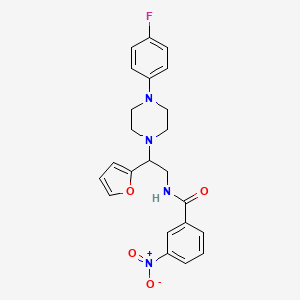

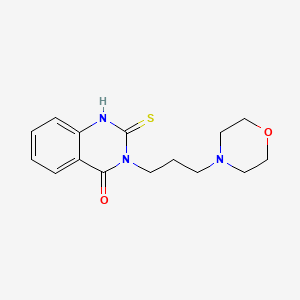

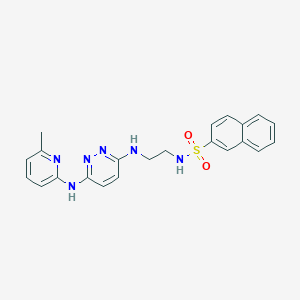

2beta-(Bromomethyl)-3alpha-phenyloxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound’s IUPAC name is also part of its description .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Computational methods can also be used to predict these properties .Applications De Recherche Scientifique

Synthesis of Beta-Substituted Acrylates

2beta-(Bromomethyl)-3alpha-phenyloxirane: is utilized as an organic building block in the synthesis of beta-substituted acrylates. These acrylates are important in polymer chemistry for creating materials with specific mechanical and thermal properties. The compound’s reactivity allows for the introduction of various substituents, tailoring the properties of the resulting acrylates for desired applications .

Preparation of Beta-Lactams

This compound plays a crucial role in the synthesis of beta-lactams through cyclization of corresponding amides. Beta-lactams are a class of antibiotics that include penicillin and its derivatives, which are vital in the treatment of bacterial infections. The bromomethyl group in the compound facilitates the formation of the four-membered lactam ring, which is essential for the antibiotic activity .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, (2R,3S)-2-(bromomethyl)-3-phenyloxirane is involved in the preparation of various organic compounds. Its chiral nature and reactive sites make it a valuable chiral building block for constructing complex molecules with high enantiomeric purity, which is important in pharmaceutical applications .

Metal-Organic Frameworks (MOFs)

The compound’s structural characteristics enable its use in the development of pyrene-based metal-organic frameworks (MOFs). MOFs have a range of applications due to their unique optical and electronic properties. They are used in luminescence sensing, photocatalysis, adsorption and separation of molecules, heterogeneous catalysis, electrochemical applications, and biomedical applications .

Optoelectronic Materials

(2R,3S)-2-(bromomethyl)-3-phenyloxirane: is a precursor in the synthesis of regioregular thiophene-based conjugated polymers. These polymers are significant in the field of optoelectronics for their exceptional optical and conductive properties, which are utilized in devices such as organic light-emitting diodes (OLEDs) and solar cells .

Catalysis and Electrocyclization

The compound is also involved in cascade annulation methods for preparing functionalized carbazoles and related polyaromatic heterocyclic compounds. These compounds are synthesized via Lewis acid-mediated Friedel–Crafts arylation and electrocyclization, which are key reactions in the field of catalysis .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R)-2-(bromomethyl)-3-phenyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGMFGUNEQKSGF-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2beta-(Bromomethyl)-3alpha-phenyloxirane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2983652.png)

![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)

![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)